molecular formula C16H18N2O5S B6383104 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol CAS No. 1261909-53-8

4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol

Cat. No.: B6383104
CAS No.: 1261909-53-8
M. Wt: 350.4 g/mol
InChI Key: GWBNFJPZFPSFMA-UHFFFAOYSA-N
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Description

4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol is an organic compound characterized by the presence of a nitrophenol group and a t-butylsulfamoyl group attached to a phenyl ring

Properties

IUPAC Name

N-tert-butyl-3-(4-hydroxy-3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-16(2,3)17-24(22,23)13-6-4-5-11(9-13)12-7-8-15(19)14(10-12)18(20)21/h4-10,17,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBNFJPZFPSFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol typically involves a multi-step process. One common method includes the nitration of a phenol derivative followed by the introduction of the t-butylsulfamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields and product consistency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted phenyl derivatives can be formed depending on the reagents used.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential as enzyme inhibitors or in other biochemical applications.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the t-butylsulfamoyl group may interact with biological molecules, potentially inhibiting enzyme activity or altering cellular pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

  • 4-(3-t-Butylsulfamoylphenyl)-2-aminophenol
  • 4-(3-t-Butylsulfamoylphenyl)-2-hydroxyphenol

Comparison: 4-(3-t-Butylsulfamoylphenyl)-2-nitrophenol is unique due to the presence of both a nitrophenol and a t-butylsulfamoyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, which differentiate it from similar compounds. The nitro group, in particular, allows for a range of redox reactions that are not possible with the amine or hydroxy derivatives.

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